molecular formula C14H10BrNO4 B5709276 4-nitrobenzyl 3-bromobenzoate

4-nitrobenzyl 3-bromobenzoate

Cat. No. B5709276
M. Wt: 336.14 g/mol
InChI Key: CLLXUCKFMIPUFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitrobenzyl 3-bromobenzoate is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of benzoic acid and is commonly used as a reagent in organic synthesis. The compound has a wide range of applications in various fields, including medicinal chemistry, materials science, and chemical biology.

Mechanism of Action

The mechanism of action of 4-nitrobenzyl 3-bromobenzoate is not fully understood. However, it is known to act as an electrophilic reagent, reacting with nucleophiles such as amino acids and thiols. The compound has been shown to modify proteins and enzymes, leading to changes in their activity and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific protein or enzyme being targeted. Studies have shown that the compound can modify the activity of enzymes involved in various cellular processes, including metabolism, signaling, and gene expression. In addition, this compound has been shown to have antimicrobial activity, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One advantage of using 4-nitrobenzyl 3-bromobenzoate in lab experiments is its high reactivity and specificity for certain amino acids and thiols. This makes it a useful tool for investigating protein-ligand interactions and enzyme activity. However, the compound's electrophilic nature can also lead to non-specific reactions and side products, which can complicate data interpretation. Additionally, the compound's potential toxicity and instability in certain conditions must be taken into consideration when designing experiments.

Future Directions

The potential applications of 4-nitrobenzyl 3-bromobenzoate in scientific research are vast. Future research could focus on developing new synthetic methods to improve yields and reduce side reactions. In addition, the compound's potential as a tool for investigating protein-ligand interactions and enzyme activity could be further explored. Finally, the antimicrobial activity of this compound could be investigated in more detail, with the ultimate goal of developing new antibiotics to combat antibiotic-resistant bacteria.
Conclusion:
In conclusion, this compound is a versatile compound with a wide range of applications in scientific research. Its high reactivity and specificity make it a useful tool for investigating protein-ligand interactions and enzyme activity. However, its electrophilic nature can also complicate data interpretation, and its potential toxicity and instability must be taken into consideration when designing experiments. Future research could focus on developing new synthetic methods, exploring the compound's antimicrobial activity, and investigating its potential as a tool for chemical biology studies.

Synthesis Methods

The synthesis of 4-nitrobenzyl 3-bromobenzoate involves a series of chemical reactions. The starting material, 4-nitrobenzyl alcohol, undergoes a bromination reaction to form 4-nitrobenzyl bromide. The bromide is then reacted with 3-hydroxybenzoic acid in the presence of a base to form the final product, this compound. The synthesis method has been optimized to obtain high yields of the product with minimal side reactions.

Scientific Research Applications

4-nitrobenzyl 3-bromobenzoate has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of biologically active compounds. The compound has also been used in the development of novel materials, such as liquid crystals and polymers. In addition, this compound has been used in chemical biology studies to investigate protein-ligand interactions and enzyme activity.

properties

IUPAC Name

(4-nitrophenyl)methyl 3-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO4/c15-12-3-1-2-11(8-12)14(17)20-9-10-4-6-13(7-5-10)16(18)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLXUCKFMIPUFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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